molecular formula C12H16F3NO4 B1356906 tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate CAS No. 647863-25-0

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Cat. No. B1356906
Key on ui cas rn: 647863-25-0
M. Wt: 295.25 g/mol
InChI Key: FUHZEIWXMXDMSS-UHFFFAOYSA-N
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Patent
US07879848B2

Procedure details

5.0 g (25 mmol) of t-butyl 3-oxopiperidin-1-carboxylate was dissolved in dimethoxyethane, and the resulting solution was cooled to −78° C., then 30 mL (30 mmol) of lithium hexamethyldisilazane (LHMDS, 1M in THF) was dropwise added and stirred for about 1 hour, followed by dropwise addition of 3.9 mL (33 mmol) of ethyltrifluoroacetate. After stirring for 1 hour, a dryice/acetone bath was removed and then further stirred for about 2 hours and 30 minutes with the reaction solution being heated to room temperature. After the reaction solution was washed with a saturated aqueous ammonium chloride, extraction was conduced three times with ethyl acetate. An organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, then the residue was purified by column chromatography (20:1 dichloromethane:methanol) to give 6.0 g of the title compound in a yield of 81%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.C[Si](C)(C)N[Si](C)(C)C.[Li].C([O:27][C:28](=O)[C:29]([F:32])([F:31])[F:30])C>C(COC)OC>[O:1]=[C:2]1[CH:7]([C:28](=[O:27])[C:29]([F:32])([F:31])[F:30])[CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1 |f:1.2,^1:23|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Li]
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a dryice/acetone bath was removed
STIRRING
Type
STIRRING
Details
further stirred for about 2 hours and 30 minutes with the reaction solution
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
being heated to room temperature
WASH
Type
WASH
Details
After the reaction solution was washed with a saturated aqueous ammonium chloride, extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
An organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (20:1 dichloromethane:methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1CN(CCC1C(C(F)(F)F)=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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